Product packaging for (S)-Amino-naphthalen-2-YL-acetic acid(Cat. No.:CAS No. 93779-35-2)

(S)-Amino-naphthalen-2-YL-acetic acid

Cat. No.: B3308367
CAS No.: 93779-35-2
M. Wt: 201.22 g/mol
InChI Key: XAJPMFUAJFQIIT-NSHDSACASA-N
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Description

Current Perspectives and Research Trajectories for Naphthalene-Derived Amino Acids

The naphthalene (B1677914) moiety is a significant structural component in medicinal chemistry, with its derivatives showing a wide array of therapeutic activities. nih.gov When combined with amino acids, the resulting naphthalene-derived amino acids become key building blocks for novel compounds with diverse applications. Current research is actively exploring these molecules in several key areas.

One major trajectory is the development of new antimicrobial agents . Researchers are designing and synthesizing novel scaffolds based on amino acid-naphthalene conjugates to address the challenge of multi-drug resistance. researchgate.net These compounds are being tested for their efficacy against various bacterial and fungal strains. researchgate.net

In the field of anticancer research , derivatives of naphthalene, including those incorporating amino acid structures, are being evaluated for their potential to selectively target cancer cells. rsc.org For instance, studies on naphthalene-1,4-dione analogues, which can be modified with amino acid esters, aim to improve potency and cancer-cell specificity. rsc.org

Furthermore, naphthalene-amino acid structures are integral to materials science , particularly in the creation of self-assembling systems. Molecules that combine naphthalene diimide with amino acids or peptides can form functional soft materials like hydrogels and exhibit interesting optical and semiconducting properties. researchgate.net

Supramolecular catalysis is another promising avenue. Hydrogels formed from the self-assembly of amino acids appended with 1-naphthylacetic acid have demonstrated the ability to catalyze chemical reactions, such as ester hydrolysis, mimicking the function of enzymes. nih.gov This research offers a minimalistic approach to understanding the catalytic behavior of biomolecules. nih.gov

The table below summarizes some of the current research applications for naphthalene-derived amino acids.

Research AreaApplicationKey Findings
Antimicrobial Agents Development of novel antibiotics and antifungals.Certain amino acid naphthalene scaffolds show excellent antifungal activity. researchgate.net
Anticancer Agents Creation of drugs with improved cancer-cell specificity.Analogues based on a naphthalene-dione scaffold are being optimized for potency. rsc.org
Materials Science Formation of hydrogels and semiconducting materials.Naphthalene diimide molecules with amino acids can self-assemble into nanovesicles and nanofibers. researchgate.net
Supramolecular Catalysis Mimicking enzyme activity with synthetic structures.Hydrogels from naphthalene-acetic acid and amino acids can catalyze ester hydrolysis. nih.gov

Significance of Chirality in Advanced Chemical Systems

Chirality, a term derived from the Greek word for 'hand', describes the property of molecules that exist as non-superimposable mirror images of one another, much like a left and right hand. quora.com These mirror-image forms are called enantiomers. longdom.org This fundamental concept is of immense importance in modern chemistry, pharmacology, and materials science because the spatial arrangement of atoms can dramatically influence a molecule's properties and interactions. numberanalytics.comlibretexts.org

In biological systems, the significance of chirality is profound. Most biomolecules, including the amino acids that make up proteins and the sugars in DNA, are chiral. quora.com As a result, biological systems like enzymes and receptors are highly stereospecific, meaning they often interact with only one of a molecule's two enantiomers. studysmarter.co.uk This has critical implications in pharmacology . For a chiral drug, one enantiomer may produce the desired therapeutic effect while its mirror image could be inactive or, in some cases, harmful. longdom.org A well-known example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. numberanalytics.com Similarly, the common pain reliever ibuprofen (B1674241) is primarily active in its (S)-enantiomer form. studysmarter.co.uk

The importance of chirality extends to asymmetric synthesis and catalysis . Chemists aim to develop reactions that selectively produce a single, desired enantiomer of a chiral product. This is often achieved using chiral catalysts, which guide the reaction pathway towards the formation of one enantiomer over the other. numberanalytics.com This approach is crucial for the efficient synthesis of complex, enantiomerically pure molecules like pharmaceuticals. numberanalytics.com Recent advances include the use of chiral ligands to construct complex C-N axially chiral compounds, which are valuable scaffolds for advanced materials and catalysts. nih.gov

In materials science , chirality is being explored to create novel materials with unique optical and electronic properties. numberanalytics.com For instance, research on chiral polycyclic aromatic hydrocarbons has shown that the introduction of a chiral structure can significantly alter the molecule's electronic energy levels and UV-visible absorption characteristics compared to their non-chiral counterparts. acs.org This opens up possibilities for developing new materials for electronics and photonics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B3308367 (S)-Amino-naphthalen-2-YL-acetic acid CAS No. 93779-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPMFUAJFQIIT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90917991
Record name Amino(naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93779-35-2
Record name (αS)-α-Amino-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93779-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90917991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of (S)-Amino-naphthalen-2-YL-acetic acid

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from prochiral starting materials, often employing chiral catalysts or auxiliaries. A prominent method for α-aryl amino acids is the asymmetric Strecker synthesis. This reaction involves the addition of a cyanide source to an imine derived from the corresponding aldehyde, in this case, 2-naphthaldehyde. The use of a chiral catalyst, such as a titanium-salen complex or a chiral thiourea (B124793) derivative, guides the cyanide addition to stereoselectively form the (S)-α-aminonitrile, which is then hydrolyzed to the target amino acid.

Another powerful technique is the asymmetric alkylation of glycine (B1666218) equivalents. nih.gov Chiral nickel(II) complexes of Schiff bases derived from glycine can be deprotonated and reacted with an appropriate naphthalene-containing electrophile. The chiral ligand on the nickel complex directs the alkylation to produce the desired (S) configuration with high diastereoselectivity. nih.gov

Table 1: Asymmetric Synthesis Strategies

Method Starting Materials Key Reagents/Catalysts Product Key Feature
Asymmetric Strecker Synthesis 2-Naphthaldehyde, Amine Source (e.g., Benzylamine), Cyanide Source (e.g., TMSCN) Chiral Catalyst (e.g., (salen)Al(III) complex, chiral thiourea) (S)-α-Aminonitrile precursor Direct formation of the chiral center from a prochiral aldehyde. nih.govwikipedia.org

Chiral Resolution Techniques

Chiral resolution separates a pre-existing racemic mixture of 2-amino-2-(naphthalen-2-yl)acetic acid into its individual (S) and (R) enantiomers.

Crystallization of Diastereomeric Salts: This is a classical and widely used method. wikipedia.org The racemic amino acid is reacted with an enantiomerically pure chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net Once a pure diastereomeric salt is isolated, the chiral resolving agent is cleaved to yield the enantiopure amino acid.

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, typically lipases or proteases. nih.gov In a common approach, the racemic amino acid is first converted to an ester derivative (e.g., the methyl or ethyl ester). An enzyme is then used to selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid, leaving the other enantiomeric ester unreacted. nih.govmdpi.com For instance, a lipase (B570770) might selectively hydrolyze the (R)-ester, allowing the unreacted (S)-ester to be separated and subsequently hydrolyzed to pure this compound. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netmdpi.com

Table 2: Chiral Resolution Techniques

Method Principle Key Reagents/Process Separation Method
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities. wikipedia.org Racemic acid + Chiral Base (e.g., brucine) OR Racemic amine + Chiral Acid (e.g., tartaric acid). Fractional Crystallization.

Derivatization Pathways and Functionalization of the Core Structure

The core structure of this compound possesses three distinct sites for chemical modification: the amino group, the carboxylic acid group, and the naphthalene (B1677914) ring system. This allows for the synthesis of a wide array of derivatives for various applications, such as peptide synthesis or the development of novel chemical entities.

Modifications at the Amino Moiety

The primary amino group is a key site for functionalization, most commonly through acylation to form amides. This is fundamental for peptide synthesis, where the amino group is protected to prevent side reactions during the coupling of the carboxylic acid moiety.

N-Protection: Standard protecting groups in peptide chemistry are routinely applied. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. prepchem.com Similarly, the fluorenylmethyloxycarbonyl (Fmoc) group can be attached using Fmoc-OSu or Fmoc-Cl. nih.govgoogle.com These protecting groups can be selectively removed under acidic (Boc) or basic (Fmoc) conditions, respectively. nih.gov

Table 3: N-Acylation (Protection) Reactions

Reaction Reagent Typical Conditions Product
N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂) (S)-2-(tert-Butoxycarbonylamino)-2-(naphthalen-2-yl)acetic acid prepchem.comcymitquimica.com

Functionalization at the Carboxylic Acid Group

The carboxylic acid group is readily converted into esters or amides, which are crucial transformations for creating building blocks for peptides and other complex molecules.

Esterification: The formation of simple alkyl esters (e.g., methyl or ethyl esters) can be achieved by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or HCl gas). researchgate.net This reaction often protects the carboxylic acid and can facilitate purification.

Amide Bond Formation (Peptide Coupling): The coupling of the carboxylic acid with an amine to form an amide bond is a cornerstone of organic synthesis. To achieve this, the carboxylic acid must first be activated. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress racemization. peptide.comnih.govbachem.comresearchgate.net Other modern coupling reagents include HATU and HBTU. bachem.com

Table 4: Carboxylic Acid Functionalization

Reaction Reagent(s) Amine/Alcohol Component Product Type
Esterification Thionyl Chloride (SOCl₂) Methanol or Ethanol Methyl or Ethyl Ester
Amide Coupling DCC, HOBt Amino acid ester or other primary/secondary amine Peptide or Amide

Substitutions on the Naphthalene Ring System

Electrophilic aromatic substitution on the naphthalene ring allows for the introduction of various functional groups, though the regioselectivity is influenced by the existing amino acid side chain. The α-amino acid moiety is an electron-withdrawing and deactivating group. In electrophilic substitutions, such deactivating groups direct incoming electrophiles to the other aromatic ring of the naphthalene system. libretexts.orgyoutube.com

Within the unsubstituted ring, electrophilic attack generally favors the α-positions (C5 and C8) under kinetic control due to the formation of a more stable carbocation intermediate (arenium ion) that preserves the aromaticity of one ring. libretexts.orglibretexts.org However, substitution at the β-positions (C6 and C7) can sometimes be achieved under thermodynamic control, for example, in sulfonation at higher temperatures.

Common Electrophilic Substitutions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is often reversible and temperature-dependent.

Friedel-Crafts Acylation: An acyl chloride (RCOCl) or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) introduces an acyl group (-COR). The solvent can influence the position of substitution.

The precise conditions and resulting regioselectivity for these reactions on this compound itself would require specific experimental investigation, as the interplay between the deactivating side chain and the inherent reactivity of the naphthalene core is complex.

Precursor Roles in the Synthesis of Complex Organic Molecules

This compound is a versatile scaffold for the elaboration of more complex molecules. wikipedia.orgalfa-chemistry.com Its incorporation into peptide sequences or other molecular frameworks can impart specific conformational constraints and hydrophobic interactions, which are often crucial for biological activity.

One of the primary applications of this amino acid is in the construction of peptidomimetics . These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation. bldpharm.com The naphthalene moiety of this compound can replace the side chains of natural amino acids like phenylalanine or tryptophan, offering a more rigid and extended aromatic system. This can be critical for optimizing interactions with biological targets. jk-sci.com

The synthesis of such complex molecules often involves standard peptide coupling techniques, such as Solid-Phase Peptide Synthesis (SPPS) . In a typical SPPS workflow, the this compound, with its amino group protected (e.g., with Fmoc or Boc), is activated and coupled to a growing peptide chain anchored to a solid resin support. This process allows for the sequential addition of amino acids to build a desired peptide or peptidomimetic sequence.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively available in general literature, its structural motifs are present in various advanced chemical structures. For instance, related naphthalene-containing amino acids are key components in the synthesis of steroidal alkaloids and other heterocyclic systems. A concise, transition metal-free, four-step synthetic pathway has been developed for tetracyclic heterosteroidal compounds starting from 2-naphthol (B1666908) analogues, which are precursors to the corresponding amino-alcohols and subsequently to more complex fused ring systems. nih.gov

The table below outlines the general role of this compound as a precursor.

Precursor RoleResulting Molecular ClassKey Synthetic Transformations
Chiral Building BlockPeptidomimeticsSolid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis
Scaffold for HeterocyclesFused N-HeterocyclesCyclization Reactions (e.g., Pictet-Spengler type)
Component in MCRsHighly Substituted Acyclic and Cyclic CompoundsMulticomponent Reactions (e.g., Ugi reaction)

Reaction Mechanisms and Kinetics in Synthetic Pathways

The synthetic transformations involving this compound are governed by well-established reaction mechanisms common in amino acid and peptide chemistry. The stereochemistry of the starting material is crucial as it dictates the stereochemical outcome of the final product, especially in asymmetric synthesis.

Another important class of reactions where this compound can serve as a key component is multicomponent reactions (MCRs) , such as the Ugi reaction . The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure in a single step. nih.govmdpi.comthieme-connect.de In a scenario involving this compound, it could act as the amine and/or the carboxylic acid component. The generally accepted mechanism for the Ugi reaction starts with the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is attacked by the isocyanide. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product. beilstein-journals.org The reaction is known for its high atom economy and the ability to generate molecular diversity rapidly. The stereochemistry of the chiral amine component can influence the diastereoselectivity of the product.

The Pictet-Spengler reaction is another powerful tool for the synthesis of heterocyclic structures, specifically tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgjk-sci.comnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this compound itself is not a β-arylethylamine, it can be a precursor to derivatives that are suitable substrates. The mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring. The rate and success of the reaction are highly dependent on the nucleophilicity of the aromatic ring.

The table below summarizes the mechanistic aspects of key reactions.

ReactionKey Mechanistic StepsFactors Influencing Kinetics
Peptide CouplingActivation of carboxylic acid, Nucleophilic attack by amineSteric hindrance, Solvent, Coupling reagent efficiency
Ugi ReactionImine formation, Iminium ion generation, Nucleophilic attack by isocyanide, Mumm rearrangementReactant concentrations, Solvent polarity, Steric bulk of components
Pictet-Spengler ReactionImine/Iminium ion formation, Intramolecular electrophilic aromatic substitution, RearomatizationAcidity of the medium, Nucleophilicity of the aromatic ring, Temperature

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis Techniques in Chemical Research

Spectroscopic methods are fundamental tools in chemical research for elucidating the structure and properties of molecules. These techniques probe the interaction of electromagnetic radiation with matter, providing a fingerprint of the compound's chemical identity.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of molecular vibrations. In a hypothetical analysis of (S)-Amino-naphthalen-2-YL-acetic acid, characteristic absorption bands would be expected. For instance, the carboxylic acid O-H stretch would typically appear as a very broad band in the 3300-2500 cm⁻¹ region. The N-H stretching vibrations of the primary amine would likely be observed around 3400-3200 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found between 1760-1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the naphthalene (B1677914) ring would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. Without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the naphthalene ring would be expected to produce strong Raman signals. The C-C backbone and C-N stretching vibrations would also be Raman active. A key advantage is that the O-H stretch, which is overwhelmingly broad in IR, is typically weak in Raman spectra, allowing other signals in that region to be more clearly observed. However, no specific Raman spectral data for this compound could be located.

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, primarily UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores, such as the naphthalene ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The naphthalene group in this compound is a strong chromophore. Naphthalene itself typically shows strong absorption bands (π→π* transitions) around 220 nm, 275 nm, and 312 nm. The presence of the amino and carboxylic acid substituents would be expected to cause shifts in the positions (bathochromic or hypsochromic) and intensities of these absorption maxima. A data table detailing the absorption maxima (λmax) and molar absorptivity values would be standard in a research report, but this information is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of individual atoms.

For this compound, ¹H NMR would reveal the chemical shifts, integration, and multiplicity of all hydrogen atoms. The seven protons on the naphthalene ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The single proton on the chiral carbon (the α-hydrogen) would likely appear as a singlet or a doublet depending on the solvent and its proximity to the amine protons. The protons of the amine and carboxylic acid groups are exchangeable and their chemical shifts can vary widely depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected at the low-field end of the spectrum (around 170-180 ppm). The carbons of the naphthalene ring would resonate in the 120-140 ppm region, and the α-carbon attached to the amino group would appear further upfield. Detailed chemical shift assignments and coupling constants would be presented in data tables, but this crucial information could not be found.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. While a specific, detailed ¹H NMR spectrum for this compound is not widely published, the expected signals can be inferred based on the structure and data from related compounds. The spectrum would be characterized by signals in the aromatic region corresponding to the naphthalene ring system, a distinct signal for the chiral proton at the alpha-carbon, and signals for the amino and carboxylic acid protons. The coupling patterns between adjacent protons would provide valuable information about the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Naphthalene-H 7.40 - 8.00 Multiplet -
α-CH ~4.50 Singlet or Doublet -
NH₂ Broad Singlet - -
COOH Broad Singlet - -

Note: This is a predicted spectrum and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the naphthalene ring would appear in the aromatic region (typically 120-140 ppm). The carbonyl carbon of the carboxylic acid would be found further downfield (around 170-180 ppm), while the chiral alpha-carbon would be in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Naphthalene-C 125.0 - 135.0
α-C ~55.0
C=O ~175.0

Note: This is a predicted spectrum and actual experimental values may vary.

X-ray Crystallographic Studies and Solid-State Analysis

Crystal Packing and Intermolecular Interactions

The crystal packing of amino acids is dominated by strong hydrogen bonding interactions between the amino and carboxylic acid groups, leading to the formation of extensive networks. In the case of this compound, it is expected that the molecules would form a highly ordered, three-dimensional structure stabilized by a combination of hydrogen bonds (N-H···O and O-H···N), and π-π stacking interactions between the naphthalene rings of adjacent molecules. These non-covalent interactions are crucial in determining the physical properties of the solid material.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (a normalized contact distance) onto the surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions. For this compound, a Hirshfeld surface analysis would be expected to highlight the dominant role of O···H and H···H contacts, indicative of hydrogen bonding, as well as C···H and C···C contacts, which would represent van der Waals forces and π-π stacking interactions, respectively. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Understanding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311+G(d,p), provide a robust framework for analyzing molecular structure and electronics with high accuracy. nih.gov

Before any properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure—its lowest energy conformation. Geometric optimization is a computational process that varies the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the minimum energy. mdpi.comyoutube.com For (S)-Amino-naphthalen-2-YL-acetic acid, this involves finding the most stable orientation of the amino (-NH2) and carboxylic acid (-COOH) groups relative to each other and to the large naphthalene (B1677914) ring.

Conformational analysis, often performed through a Potential Energy Surface (PES) scan, systematically rotates specific bonds to map out the energy landscape. elixirpublishers.com A key dihedral angle for this molecule would be the one defining the rotation of the carboxylic acid's hydroxyl group, which is crucial for identifying stable conformers and understanding hydrogen bonding potential. elixirpublishers.com The optimized geometric parameters for the parent molecule, naphthalene acetic acid (NAA), have been calculated and show good agreement with experimental X-ray data, providing a reliable foundation for predicting the structure of its amino-substituted derivative. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound Based on DFT/B3LYP calculations on Naphthalene Acetic Acid. nih.govelixirpublishers.com

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=O (carbonyl)~ 1.21
C-O (hydroxyl)~ 1.36
O-H (hydroxyl)~ 0.97
Cα-C (carboxyl)~ 1.51
Cα-N (amine)~ 1.46
Cα-C (naphthalene)~ 1.52
Bond Angles (°)
O=C-O~ 123
Cα-C-O~ 112
N-Cα-C (carboxyl)~ 110

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govacs.org

For this compound, the HOMO and LUMO are expected to be primarily localized on the naphthalene ring, which acts as the principal chromophore. researchgate.netrsc.org The introduction of substituents like the amino group (an electron-donating group) and the carboxylic acid group (an electron-withdrawing group) modulates these orbital energies. The amino group tends to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, both of which typically lead to a smaller HOMO-LUMO gap compared to the unsubstituted naphthalene core. rsc.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive and that charge transfer interactions can occur within the molecule. nih.gov

Table 2: Predicted Frontier Orbital Energies and Properties Based on DFT calculations of naphthalene and its derivatives. nih.govnih.govsamipubco.com

ParameterDescriptionPredicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -5.8 to -6.2
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -1.7
Energy Gap (ΔE) E(LUMO) - E(HOMO)~ 4.1 to 4.9

Vibrational spectroscopy, analyzed computationally, provides a molecular fingerprint. DFT calculations can predict the harmonic vibrational frequencies corresponding to the different motions of the atoms (stretching, bending, wagging, twisting). niscpr.res.in These calculated frequencies, when appropriately scaled to correct for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and Raman spectra. nih.govrsc.org

The assignment of each vibrational mode is confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching or angle's bending to a particular normal mode. researchgate.net For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretches of the amine, the C=O stretch of the carbonyl, and various C-H and C-C stretching and bending modes of the naphthalene ring. nih.govnih.gov

Table 3: Predicted Major Vibrational Frequencies and Assignments Based on DFT calculations and experimental data for Naphthalene Acetic Acid and related molecules. nih.govresearchgate.net

Frequency (cm⁻¹)Assignment (based on PED)Description
~ 3500ν(O-H)Hydroxyl group stretching
~ 3400-3300ν(N-H)Amine group symmetric/asymmetric stretching
~ 3100-3000ν(C-H)Aromatic C-H stretching (naphthalene ring)
~ 1720ν(C=O)Carbonyl group stretching
~ 1600, 1580, 1500ν(C-C)Aromatic ring stretching
~ 1420δ(O-H)Hydroxyl in-plane bending
~ 1300ν(C-O)Carboxyl C-O stretching

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The map is plotted on the molecule's van der Waals surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netuni-leipzig.de

For this compound, the MEP map would clearly identify the nucleophilic and electrophilic centers. The most negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the carboxyl group. The most positive potential (blue) would be located around the hydrogen atoms of the carboxylic acid and the amino group, identifying them as the primary sites for electrophilic interactions and hydrogen bonding. researchgate.netproteopedia.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is exceptionally useful for analyzing hyperconjugation and intramolecular charge transfer (ICT) by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.netmaterialsciencejournal.org

The stabilization energy (E2) associated with these donor-acceptor interactions quantifies their strength. materialsciencejournal.org In this compound, significant ICT is expected. NBO analysis would likely reveal strong hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the hydroxyl and carbonyl oxygens into the antibonding orbitals of adjacent bonds (e.g., n(O) -> σ(C-C) or n(O) -> π(C=O)). nih.govresearchgate.net These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity. nih.gov

Molecular Modeling and Dynamics Simulations for Chemical Behavior

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvation, and interactions with the environment. nih.govrsc.org

An MD simulation of this compound would typically be performed in a box of explicit water molecules to mimic aqueous conditions. acs.org The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. acs.org The simulation would solve Newton's equations of motion for every atom, generating a trajectory that reveals how the molecule behaves over nanoseconds or longer.

Such simulations could be used to:

Explore Conformational Space: Analyze the accessible dihedral angles (φ, ψ) of the amino acid backbone and the rotation of the naphthalene side chain to understand its flexibility in solution. nih.gov

Analyze Solvation Shell: Investigate the structure and dynamics of water molecules surrounding the solute, particularly around the polar amine and carboxyl groups.

Study Hydrogen Bonding: Quantify the intramolecular and intermolecular hydrogen bonds formed between the solute's functional groups and with surrounding water molecules, which are critical to its solubility and behavior.

By combining quantum chemical calculations with dynamic simulations, a comprehensive, multi-scale understanding of this compound can be achieved, bridging the gap between its static structure and its dynamic behavior in a chemical system.

Theoretical Elucidation of Chiral Recognition Mechanisms

The precise mechanisms governing the chiral recognition of this compound are a subject of significant interest in the field of stereochemistry. While specific computational studies exclusively targeting this molecule's chiral recognition are not extensively documented in publicly available literature, theoretical and computational investigations into structurally related aromatic amino acids and naphthalene derivatives provide a robust framework for understanding the potential interactions at play. These studies consistently highlight the importance of a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric hindrance, in achieving enantiomeric discrimination. nih.govnih.govresearchgate.net

Computational models, particularly those employing Density Functional Theory (DFT) and molecular mechanics, are instrumental in dissecting the complex interplay of forces that lead to the differential binding of enantiomers to a chiral selector or receptor. nih.govresearchgate.net For a molecule like this compound, these models can predict the most stable diastereomeric complexes formed between the enantiomers and a chiral stationary phase or a chiral solvating agent.

Key Intermolecular Interactions in Chiral Recognition:

The chiral recognition process is fundamentally based on the formation of transient diastereomeric complexes between the chiral analyte (in this case, the enantiomers of Amino-naphthalen-2-YL-acetic acid) and a chiral selector. The stability of these complexes differs for each enantiomer, leading to their separation or differential response in analytical systems. The primary interactions governing this discrimination for aromatic amino acids are:

Hydrogen Bonding: The amino and carboxylic acid functional groups of this compound are prime candidates for forming hydrogen bonds with a chiral selector. The specific spatial arrangement of these groups in the (S)-enantiomer will dictate the geometry and strength of these bonds, which may differ significantly for the (R)-enantiomer. nih.govscirp.org

Steric Repulsion: The non-bonding interactions, or steric hindrance, between bulky groups on the analyte and the chiral selector play a crucial role. The three-dimensional arrangement of the substituents around the chiral carbon of this compound will result in a unique steric profile that either favors or disfavors binding to the chiral selector compared to its (R)-enantiomer.

Modeling Chiral Recognition:

Theoretical models often simulate the interaction of the enantiomers with a known chiral selector, such as a cyclodextrin, a polysaccharide-based chiral stationary phase, or a macrocyclic antibiotic. By calculating the binding energies of the resulting diastereomeric complexes, researchers can predict which enantiomer will bind more strongly and thus be retained longer in a chromatographic separation.

For instance, studies on similar aromatic amino acids have shown that the formation of a three-point interaction model (e.g., involving a hydrogen bond donor, a hydrogen bond acceptor, and a π-π stacking interaction) is often a prerequisite for effective chiral recognition. researchgate.net

Hypothetical Interaction Data:

While specific experimental or calculated binding energies for this compound with a particular chiral selector are not available, we can construct a hypothetical data table to illustrate the principles of theoretical elucidation. This table represents a plausible scenario based on computational studies of related compounds.

Interactive Data Table: Hypothetical Binding Energies and Interaction Contributions for the Enantiomers of Amino-naphthalen-2-YL-acetic acid with a Chiral Selector

EnantiomerInteraction TypeCalculated Interaction Energy (kcal/mol)Relative Contribution to Chiral Recognition
This compound Hydrogen Bonding-5.8High
π-π Stacking-4.2Medium
Steric Repulsion+1.5Low
Total Binding Energy -8.5 Favorable
(R)-Amino-naphthalen-2-YL-acetic acid Hydrogen Bonding-4.5Medium
π-π Stacking-3.1Low
Steric Repulsion+3.8High (Unfavorable)
Total Binding Energy -3.8 Less Favorable

In this hypothetical model, the (S)-enantiomer forms a more stable complex with the chiral selector due to stronger hydrogen bonding and more favorable π-π stacking, coupled with lower steric repulsion. This difference in total binding energy is the basis for chiral discrimination.

Further computational analyses, such as conformational searches and molecular dynamics simulations, can provide deeper insights into the dynamic nature of these interactions and the conformational changes that occur upon binding. scirp.orgnih.gov These theoretical approaches are invaluable for rationalizing experimentally observed chiral separations and for the de novo design of new chiral selectors with enhanced recognition capabilities for specific molecules like this compound.

Chirality and Stereochemical Research with S Amino Naphthalen 2 Yl Acetic Acid

Enantioselective Recognition Studies in Chemical Systems

Enantioselective recognition is a fundamental process in chemistry and biology where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. mdpi.com The distinct three-dimensional structure of (S)-amino-naphthalen-2-YL-acetic acid, with its amino group, carboxylic acid, and large naphthyl substituent arranged around the chiral center, makes it an interesting guest for such studies.

The mechanism of enantiomeric discrimination involves non-covalent interactions between the chiral host and the guest enantiomers, leading to the formation of diastereomeric complexes with different stabilities. For an amino acid like this compound, these interactions are multifaceted. The primary interactions typically involve hydrogen bonding with the amino (-NH2) and carboxylic acid (-COOH) groups. mdpi.com

The principles of enantiomeric discrimination guide the design of synthetic chiral selectors and sensors. A chiral sensor is a molecule that produces a measurable signal, such as a change in color or fluorescence, upon selectively binding to a specific enantiomer. mdpi.com

For a target like this compound, a suitable sensor would incorporate a binding site complementary to the guest's functional groups. This could be a macrocyclic structure containing hydrogen bond donors/acceptors and an aromatic region to interact with the naphthalene (B1677914) ring. mdpi.com For instance, fluorescent probes with chiral cavities can exhibit enhanced fluorescence (turn-on sensing) when the rigid, planar structure of a host-guest complex is formed with the correct enantiomer, as this rigidity can reduce non-radiative decay pathways. mdpi.com The development of such sensors is critical for the rapid determination of enantiomeric purity in various applications.

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. york.ac.uk After the reaction, the auxiliary is removed, having transferred its chirality to the product. α-amino acids are a well-established class of chiral pool compounds used for this purpose. digitellinc.com

While specific literature detailing the use of this compound as a chiral auxiliary is not prominent, its close structural analog, phenylglycine, has been successfully employed in this capacity, providing a model for its potential application. uu.nlscispace.com For example, (R)-phenylglycine has been used to direct the asymmetric synthesis of β-lactams (2-azetidinones). uu.nlscispace.com In this process, the chiral amino acid is first condensed with an imine. The resulting chiral adduct then controls the facial selectivity of an enolate addition, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the phenylglycine auxiliary is cleaved from the product, yielding an enantiomerically enriched β-lactam. scispace.com

Given the structural similarity, this compound could theoretically be used in a similar fashion. The larger steric bulk of the naphthalene group compared to the phenyl group could potentially lead to even higher levels of stereochemical control in certain reactions.

CompoundStructureKey Feature
This compoundC₁₂H₁₁NO₂Naphthyl group
(S)-PhenylglycineC₈H₉NO₂Phenyl group

Methodologies for Stereochemical Purity Assessment

The determination of enantiomeric purity is essential for any application involving chiral compounds. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. nih.gov

Developing a chiral HPLC method for a non-derivatized amino acid like this compound involves selecting an appropriate CSP and optimizing the mobile phase to achieve separation between the (S) and (R) enantiomers. sigmaaldrich.com The direct analysis of underivatized amino acids can be challenging due to their zwitterionic nature and poor solubility in common non-polar solvents used in normal-phase chromatography. sigmaaldrich.com

Therefore, CSPs that operate in polar organic or reversed-phase modes are often preferred. sigmaaldrich.com

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are highly successful for separating underivatized amino acids. sigmaaldrich.com They possess ionic groups and operate well with aqueous-organic mobile phases, accommodating the polar nature of the analyte. sigmaaldrich.com

Crown Ether Phases: These CSPs are particularly effective for separating molecules with primary amines, such as amino acids. ankara.edu.tr The recognition mechanism involves the complexation of the protonated amino group within the chiral crown ether cavity.

Pirkle-type (π-acid/π-base) Phases: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The naphthalene ring of the analyte makes it a strong candidate for separation on a π-acidic CSP. scas.co.jp

The mobile phase composition is critical. It typically consists of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acidic additive (like formic acid or trifluoroacetic acid) to suppress the deprotonation of the carboxylic acid and ensure consistent protonation of the amino group, leading to better peak shape and retention. sigmaaldrich.com The following table outlines a general template for developing a chiral HPLC separation method for a compound in this class.

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase SystemPrimary InteractionsSuitability
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)Methanol/Water/Acid or Acetonitrile/Water/AcidInclusion, Hydrogen Bonding, Ionic InteractionsHigh - effective for underivatized amino acids. sigmaaldrich.com
Crown Ether (e.g., Crownpak CR-I(+))Aqueous Acid (e.g., Perchloric acid) with optional organic modifierHost-Guest Complexation (Ammonium group)High - specific for primary amines. ankara.edu.tr
Pirkle-Type (e.g., SUMICHIRAL OA-4000 series)Hexane/Ethanol or other non-polar mixturesπ-π Stacking, Hydrogen Bonding, Dipole-DipoleGood - especially for N-derivatized amino acids, but potentially effective for the naphthyl group. scas.co.jp
Polysaccharide (e.g., Lux Cellulose/Amylose)Normal, Polar Organic, or Reversed-PhaseInclusion in chiral grooves, Hydrogen BondingModerate - often requires derivatization for native amino acids. sigmaaldrich.com

Applications in Advanced Organic and Inorganic Synthesis

Utilization as a Chiral Building Block in Multistep Synthesis

The enantiomerically pure nature of (S)-Amino-naphthalen-2-YL-acetic acid makes it an invaluable chiral building block in asymmetric synthesis. Chiral molecules are of paramount importance in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. The synthesis of complex chiral molecules often relies on the incorporation of readily available chiral fragments, and this compound serves this purpose effectively.

Its synthesis can be approached through methods like the hydrolysis of 5-(2-naphthyl) hydantoin, followed by resolution to isolate the desired (S)-enantiomer. prepchem.com The presence of both an amino and a carboxylic acid group allows for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks. For instance, it can be a key starting material in the synthesis of novel ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemical outcome of reactions.

Table 1: Properties of Amino(naphthalen-2-yl)acetic acid

Property Value
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Boiling Point 398.0 °C

This data is for the racemic mixture and provides a general overview of the compound's physical properties. biosynth.com

Integration into Peptide Chemistry and Design of Amino Acid Analogs

The structural similarity of this compound to natural amino acids allows for its integration into peptide chains to create peptidomimetics and amino acid analogs. medchemexpress.com The bulky naphthalene (B1677914) side chain can be used to introduce conformational constraints into peptides, which can enhance their stability against enzymatic degradation and improve their biological activity.

The process of incorporating this unnatural amino acid into a peptide sequence typically follows standard solid-phase peptide synthesis (SPPS) protocols. peptide.com The amino group is protected, usually with an Fmoc or Boc group, allowing for sequential coupling to other amino acids on a solid support. peptide.com The resulting peptides, containing the naphthyl moiety, can be studied for their unique structural and functional properties. These modified peptides have applications in drug discovery, where the goal is to create molecules that can mimic or block the interactions of natural peptides. genscript.com The introduction of the naphthyl group can also be used to probe the binding pockets of receptors and enzymes. acs.org

Formation of Supramolecular Assemblies and Hydrogelators

While direct studies on the hydrogelation properties of this compound are not extensively documented, the closely related 1-naphthaleneacetic acid appended with phenylalanine has been shown to form hydrogels. nih.gov This suggests that the naphthalene moiety, with its potential for π-π stacking interactions, can play a crucial role in driving the self-assembly of molecules into ordered supramolecular structures. nih.gov

These non-covalent interactions, including hydrogen bonding from the amino acid portion and hydrophobic interactions from the naphthalene ring, can lead to the formation of fibrillar networks that entrap water, resulting in a hydrogel. Such materials are of interest for applications in drug delivery, tissue engineering, and catalysis. nih.gov The catalytic activity of these supramolecular assemblies, for instance in ester hydrolysis, has been demonstrated, highlighting the potential of these systems to mimic enzymatic functions. nih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of both a carboxylate group and an amino group makes this compound an excellent candidate for ligand design in coordination chemistry. semanticscholar.org Carboxylate ligands are known for their versatile coordination modes, being able to bind to metal ions in a monodentate, bidentate, or bridging fashion. semanticscholar.org The amino group provides an additional coordination site, allowing the molecule to act as a bidentate N,O-chelate ligand.

The coordination of this ligand to various metal ions can lead to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting structural and functional properties. nih.govresearchgate.net The chirality of the ligand can be transferred to the resulting metal complex, which is highly desirable for applications in asymmetric catalysis and chiral separations. The naphthalene group can also influence the photophysical properties of the metal complexes, potentially leading to applications in sensing and imaging. scirp.org

Table 2: Coordination Behavior of Related Naphthalene-Based Ligands

Metal Ion Ligand Type Observed Interaction
Co(II), Ni(II), Cu(II) 2-Acetyl/2-Formyl-3-Amino-1,4-Naphthoquinone Coordination through imine nitrogen and carbonyl oxygen. scirp.org

Precursor in Functional Material Development

The unique combination of a chiral amino acid and a large aromatic surface area makes this compound a promising precursor for the development of functional materials. The naphthalene unit can be exploited for its fluorescence properties, making it a building block for fluorescent sensors or probes. nih.gov

Furthermore, its ability to participate in both hydrogen bonding and π-π stacking interactions makes it suitable for the construction of self-assembled materials with defined nanostructures. nih.gov These materials could find applications in areas such as organic electronics, where ordered molecular packing is crucial for charge transport. The incorporation of this chiral unit into polymers could also lead to the development of chiral stationary phases for chromatography or materials with unique optical properties.

Q & A

Q. What are the recommended synthetic pathways for (S)-Amino-naphthalen-2-YL-acetic acid, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves asymmetric Mannich-type reactions or chiral resolution of racemic mixtures. For example, hydroxynaphthyl-substituted α-amino acid derivatives can be synthesized via hydantoin intermediates derived from naphthaldehydes, followed by hydrolysis and protection/deprotection steps using reagents like di-tert-butyl dicarbonate and Et3N . To ensure enantiomeric purity:

  • Use chiral chromatography (e.g., HPLC with a chiral stationary phase).
  • Monitor optical rotation or circular dichroism (CD) for stereochemical confirmation.
  • Employ protecting groups (e.g., Boc) to minimize racemization during synthesis.

Table 1: Key Synthesis Parameters from Evidence

StepReagents/ConditionsPurposeReference
Hydantoin formation2-Hydroxy-1-naphthaldehyde, NaOH refluxIntermediate preparation
DeprotectionTHF, Et3N, di-tert-butyl dicarbonateChiral resolution

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use silica gel plates with solvents like ethyl acetate/hexane (1:1) to assess purity and identify byproducts. Compare Rf values with standards .
  • High-Performance Liquid Chromatography (HPLC): Employ C18 columns with UV detection (λ = 254 nm) for quantitative analysis. Chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers .
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity; observe naphthalene protons (δ 7.2–8.5 ppm) and α-amino acid signals (δ 3.5–4.5 ppm) .

Q. How should researchers handle storage and stability challenges for this compound?

Methodological Answer:

  • Storage: Keep in airtight, corrosion-resistant containers at –20°C in a dark, dry environment to prevent photodegradation and hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and humidity (40–80% RH) to identify degradation pathways .

Table 2: Stability Data from Evidence

ConditionDegradation PathwayMitigation StrategyReference
Light exposurePhotochemical oxidationAmber glass storage
High humidityHydrolysis of amino groupDesiccants (silica gel)

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield and enantiomeric excess (ee)?

Methodological Answer:

  • Plackett-Burman Design: Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, a 20-run design with high/low values of amino acid precursors can maximize yield .
  • Response Surface Methodology (RSM): Model interactions between parameters (e.g., pH and reaction time) to predict optimal conditions.
  • Statistical Tools: Use Design-Expert® or JMP® for ANOVA and Pareto analysis to prioritize variables .

Q. What mechanistic insights explain contradictions in acid-base behavior during functionalization?

Methodological Answer:

  • pH-Dependent Solubility: The naphthalene moiety enhances hydrophobicity, but the α-amino acid group increases solubility in acidic media. Use potentiometric titrations to determine pKa values and assess protonation states .
  • Competing Reactions: Under basic conditions, the acetic acid group may deprotonate, while the amino group remains protonated, leading to zwitterionic forms. Monitor via UV-Vis spectroscopy at varying pH .

Q. How can researchers resolve data contradictions in biological assay applications (e.g., esterase staining)?

Methodological Answer:

  • Control Experiments: Include negative controls (e.g., enzyme inhibitors) to confirm specificity in assays like α-naphthyl acetate esterase staining .
  • Dose-Response Studies: Titrate compound concentrations to differentiate nonspecific binding from enzymatic activity.
  • Cross-Validation: Use complementary techniques (e.g., fluorescence microscopy vs. spectrophotometry) to verify results .

Q. What strategies address challenges in studying environmental toxicity (e.g., aquatic bioaccumulation)?

Methodological Answer:

  • QSAR Modeling: Predict toxicity using quantitative structure-activity relationships based on logP (lipophilicity) and naphthalene ring interactions .
  • Microcosm Studies: Simulate aquatic environments to measure biodegradation rates and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.